molecular formula C17H14O5 B191477 Moslosooflavone CAS No. 3570-62-5

Moslosooflavone

Cat. No. B191477
CAS RN: 3570-62-5
M. Wt: 298.29 g/mol
InChI Key: IHLSBQVBFDTNTC-UHFFFAOYSA-N
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Description

Moslosooflavone is a flavonoid isolated from Andrographis paniculata . It has anti-hypoxia and anti-inflammatory activities . It can significantly prolong the survival time of hypoxic mice and notably inhibits the transcriptional activity of NF-kappaB in LPS/IFN-gamma stimulated RAW 264.7 macrophages .


Molecular Structure Analysis

The molecular structure of Moslosooflavone consists of a C17H14O5 formula . It has a three-dimensional structure that can combine with the active site residues in Nrf2 or HO-1 via hydrogen bonding, π–π interactions, and hydrophobic interactions .


Physical And Chemical Properties Analysis

Moslosooflavone is a light yellow powder . It is soluble in methanol . Its molecular weight is 298.3 .

Scientific Research Applications

  • Neuroprotection
    • Moslosooflavone has been studied for its potential neuroprotective effects, particularly in the context of brain injury induced by hypobaric hypoxia .
    • In a study, mice were exposed to hypobaric hypoxia conditions, and the protective effects of Moslosooflavone were evaluated. The study involved assessing oxidative stress, neuroinflammation, energy metabolism disorder, and apoptosis in the mice .
    • The study found that Moslosooflavone improved brain histopathological changes, reduced the contents of ROS and MDA, and elevated the levels of antioxidant enzymes and GSH in the brains of the mice exposed to hypobaric hypoxia .

Future Directions

The current studies indicate that Moslosooflavone has potential therapeutic effects against brain injury induced by hypobaric hypoxia (HH). Future research could focus on further elucidating the pathways involved in the biosynthesis of flavonoids like Moslosooflavone and better understanding their functions and potential uses .

properties

IUPAC Name

5-hydroxy-7,8-dimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLSBQVBFDTNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189221
Record name 5-Hydroxy-7,8-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-7,8-dimethoxyflavone

CAS RN

3570-62-5
Record name 5-Hydroxy-7,8-dimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-7,8-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3570-62-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
LL Jing, XF Fan, ZP Jia, PC Fan… - Natural Product …, 2015 - journals.sagepub.com
A convergent synthesis route of moslooflavone, isowogonin and norwogoninis reported, starting from chrysin, an easily available flavone, by methylation, bromination, methoxylation …
Number of citations: 7 journals.sagepub.com
Q Zhang, J Shao, T Zhao, L He… - Natural Product …, 2020 - journals.sagepub.com
… >isowogonin >> wogonin ≈ moslosooflavone. At the concentration of 0.5 … and moslosooflavone. Their TAC followed the order norwogonin >isowogonin >> wogonin ≈ …
Number of citations: 7 journals.sagepub.com
FW Wu, BJ Cheng, BF Qi, BN Zhou… - Yao xue xue bao …, 1982 - pubmed.ncbi.nlm.nih.gov
… Isolation and structure of moslosooflavone (author's transl)] … Isolation and structure of moslosooflavone (author's transl)] …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
MK Cheung, GGL Yue, AJ Gomes… - Phytotherapy …, 2022 - Wiley Online Library
… The presence of panicolin and moslosooflavone in our APW … the effects of panicolin and moslosooflavone, which were … importance of panicolin and moslosooflavone ranked high as …
Number of citations: 6 onlinelibrary.wiley.com
X Liu, J Cheng, X Zhu, G Zhang, S Yang… - ACS synthetic …, 2020 - ACS Publications
… at the C7 position of the norwogonin and moslosooflavone (Figure 3). These catalytic … , norwogonin, wogonin, isowogonin, and moslosooflavone in yeast by transforming the modified …
Number of citations: 30 pubs.acs.org
G Yiqing, C Kai, T Yuanxin, Q Dongling, Z Jingru… - HERALD OF …, 2021 - yydbzz.com
… moslosooflavone in Scutellariae Radixas had strong interaction with angiotensin converting enzyme. Isorhamnetin could increase eNOS in serum or endothelium and moslosooflavone …
Number of citations: 0 www.yydbzz.com
W Cai, LR Wu, SL Zhang - Evidence-Based Complementary and …, 2022 - hindawi.com
The lower respiratory tract infection, induced by influenza virus, coronaviruses, and respiratory syncytial virus, remains a serious threat to human health that can cause a global …
Number of citations: 2 www.hindawi.com
P Chen, C Wang, Y Zhang, C Yuan… - Natural Product …, 2021 - journals.sagepub.com
… and moslosooflavone … moslosooflavone scavenges free radicals, inhibits the release of inflammatory factors, and reduces oxidative stress and inflammatory reactions. Moslosooflavone …
Number of citations: 5 journals.sagepub.com
H JIAN, W GAO, X TAN, LIU Zhuo… - Chinese Journal of …, 2022 - pesquisa.bvsalud.org
ObjectiveTo screen the active antitumor components of Gupi Xiaoji decoction by network pharmacology and molecular docking based on the pyroptosis mediated by cysteinyl aspartate-…
Number of citations: 0 pesquisa.bvsalud.org
LW Miao, TZ Liu, YH Sun, N Cai… - Journal of Cellular …, 2023 - Wiley Online Library
… When primary cilia were protected by miR‐129‐3p overexpression or supplementation with a natural flavonoid moslosooflavone, microgravity‐induced increased TRPV4 expression, …
Number of citations: 3 onlinelibrary.wiley.com

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